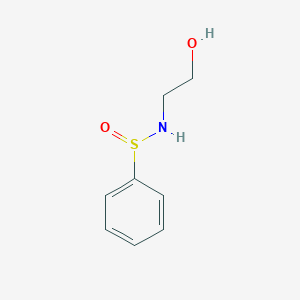
N-(2-Hydroxyethyl)benzenesulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxyethyl)benzenesulfinamide is an organic compound with the molecular formula C8H11NO3S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring and a hydroxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(2-Hydroxyethyl)benzenesulfinamide can be synthesized through the reaction of monoethanolamine with benzenesulfonyl chloride. The reaction typically involves the following steps:
Reaction Setup: Monoethanolamine is dissolved in a suitable solvent, such as dichloromethane.
Addition of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is slowly added to the solution while maintaining a low temperature to control the exothermic reaction.
Stirring and Monitoring: The reaction mixture is stirred and monitored until the reaction is complete, usually indicated by the disappearance of the starting materials.
Workup: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent. The organic layer is dried and concentrated to obtain the crude product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Hydroxyethyl)benzenesulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The hydroxyethyl group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonate esters.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted sulfonamides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxyethyl)benzenesulfinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-(2-Hydroxyethyl)benzenesulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with active sites of enzymes, inhibiting their activity. This inhibition can affect various biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Hydroxyethyl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
Benzenesulfonamide: Lacks the hydroxyethyl group.
Sulfanilamide: Contains an amino group instead of a hydroxyethyl group.
Uniqueness
N-(2-Hydroxyethyl)benzenesulfinamide is unique due to the presence of both a hydroxyethyl group and a sulfinamide group, which can impart distinct chemical and biological properties compared to other sulfonamide derivatives .
Eigenschaften
CAS-Nummer |
88687-12-1 |
|---|---|
Molekularformel |
C8H11NO2S |
Molekulargewicht |
185.25 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)benzenesulfinamide |
InChI |
InChI=1S/C8H11NO2S/c10-7-6-9-12(11)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
InChI-Schlüssel |
IELFVWKUFDTLOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


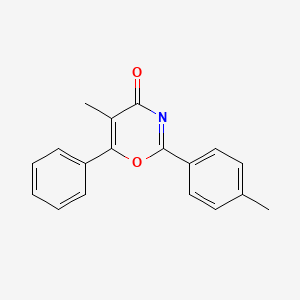
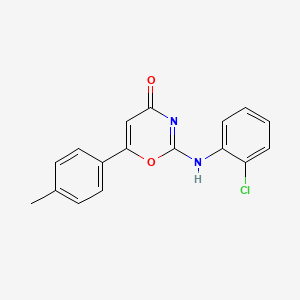
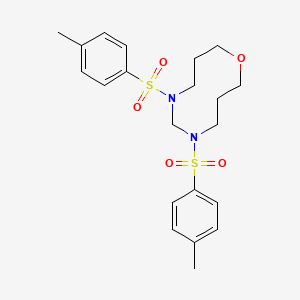
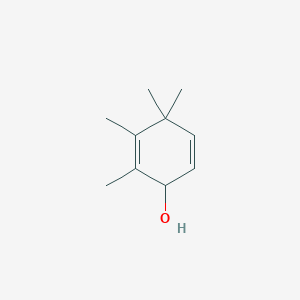
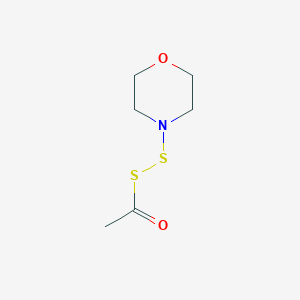
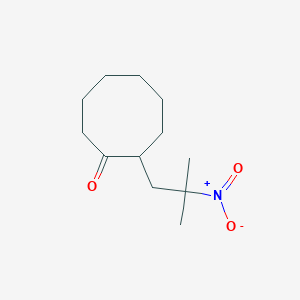
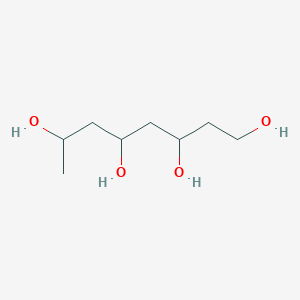
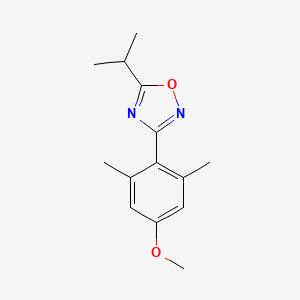
![2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14376914.png)
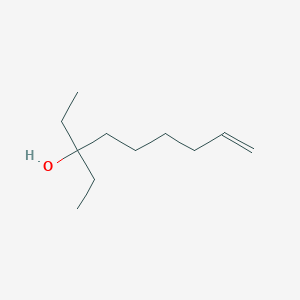
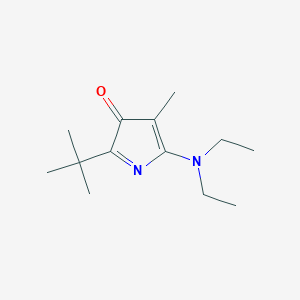
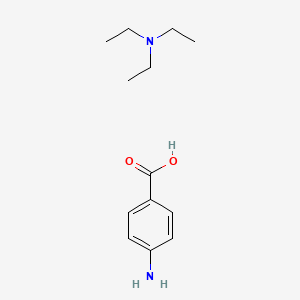
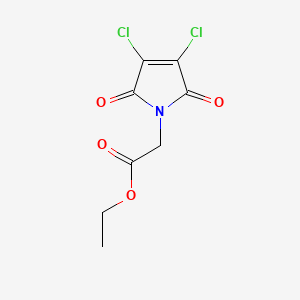
![Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14376933.png)
